molecular formula C6H10ClNO B13872403 4-Dimethylamino-2-butenoyl chloride

4-Dimethylamino-2-butenoyl chloride

Cat. No.: B13872403
M. Wt: 147.60 g/mol
InChI Key: BOTUQNGRMXZOTH-UHFFFAOYSA-N
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Description

Significance of Acyl Chlorides and Enaminones in Synthetic Chemistry

The utility of 4-Dimethylamino-2-butenoyl chloride is best understood by first appreciating the roles of its constituent functional groups: acyl chlorides and enaminones.

Acyl Chlorides , also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. ebsco.comwikipedia.org They are highly reactive derivatives of carboxylic acids, where the hydroxyl (-OH) group is replaced by a chlorine atom. ebsco.com This substitution makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. catalysis.blog Consequently, acyl chlorides are powerful and versatile acylating agents, widely used to synthesize a variety of other carbonyl compounds. ebsco.comwikipedia.orgsavemyexams.com Their key reactions include:

Esterification: Reaction with alcohols to form esters. ebsco.comsavemyexams.com

Amidation: Reaction with ammonia (B1221849) or amines to produce amides. ebsco.comsavemyexams.com

Friedel-Crafts Acylation: Reaction with aromatic compounds to form ketones. ebsco.com

Anhydride Formation: Reaction with carboxylic acids or their salts to yield acid anhydrides. wikipedia.org

The high reactivity of acyl chlorides, compared to less reactive carboxylic acid derivatives like esters or the parent carboxylic acids themselves, makes them preferred intermediates for ensuring efficient and often irreversible transformations in multi-step syntheses. wikipedia.orgsavemyexams.com

Enaminones are conjugated systems containing an amino group linked through a carbon-carbon double bond to a carbonyl group (N-C=C-C=O). scielo.br This structure makes them versatile synthetic building blocks due to their distinct electronic properties. scielo.brorientjchem.orgacgpubs.org The nitrogen atom acts as an electron-donating group, pushing electron density through the double bond to the carbonyl group, which is electron-withdrawing. scielo.br This "push-pull" system results in multiple reactive sites, allowing enaminones to act as both nucleophiles and electrophiles. scielo.bracs.orgorientjchem.org Their stability is enhanced by this conjugation, making them easy to handle and store. scielo.br Enaminones are crucial intermediates in the synthesis of a wide array of compounds, especially nitrogen-containing heterocycles like pyridines, pyrazoles, and various alkaloids. orientjchem.orgacgpubs.orgacs.org

The combination of these two functionalities in one molecule, as seen in this compound, creates a highly valuable reagent for complex organic synthesis.

Functional GroupKey CharacteristicsCommon Reactions
Acyl Chloride Highly reactive, strong electrophilic carbonyl carbon. ebsco.comcatalysis.blogEsterification, Amidation, Friedel-Crafts Acylation. ebsco.comsavemyexams.com
Enaminone Conjugated "push-pull" system, ambident nucleophilic/electrophilic character. scielo.bracs.orgCyclization to form heterocycles, reactions at multiple nucleophilic and electrophilic centers. orientjchem.orgacgpubs.orgorientjchem.org

Historical Context and Evolution of its Role as a Reactive Intermediate

While acyl chlorides and enaminones have long been staples of organic synthesis, the specific application of This compound as a distinct reactive intermediate is a more contemporary development. Its evolution is closely tied to the demand for sophisticated building blocks in targeted drug discovery.

The precursor, (E)-4-(dimethylamino)but-2-enoic acid, serves as the starting point for generating the acyl chloride, typically through reaction with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com This conversion transforms the relatively stable carboxylic acid into the highly reactive acyl chloride, primed for subsequent reactions.

A key milestone in the use of this compound is documented in patent literature from the early 2000s. For instance, a 2004 patent describes the synthesis of novel 4-amino-2-butenoyl chlorides, including the dimethylamino derivative, and their specific use as intermediates in the preparation of 3-cyano-quinoline-based protein kinase inhibitors. google.com In this context, the this compound hydrochloride is reacted with a complex aniline (B41778) derivative to form an amide bond, a critical step in assembling the final pharmaceutically active molecule. google.com The reaction is carefully controlled at low temperatures to manage the high reactivity of the acyl chloride. google.com

This application highlights the evolution of this compound from a theoretical combination of functional groups to a practical and valuable tool. Its role is not just as a simple acylating agent, but as a bifunctional linker designed to introduce a specific four-carbon chain with a terminal dimethylamino group into a target molecule. This dual functionality is crucial for modulating the biological activity of the final compound. google.com The development of this reagent underscores a broader trend in modern synthetic chemistry: the design of highly tailored intermediates that facilitate the efficient and precise construction of complex, high-value molecules.

Compound NameCAS NumberMolecular FormulaRole
This compound774534-34-8 C6H10ClNO nih.govReactive Intermediate
(2E)-4-(Dimethylamino)but-2-enoic acid hydrochloride848133-35-7 synthonix.comC6H11NO2 · HCl cymitquimica.comPrecursor to Acyl Chloride
Oxalyl chloride79-37-8C2Cl2O2Chlorinating Agent
Thionyl chloride7719-09-7SOCl2Chlorinating Agent

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

4-(dimethylamino)but-2-enoyl chloride

InChI

InChI=1S/C6H10ClNO/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3

InChI Key

BOTUQNGRMXZOTH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Dimethylamino 2 Butenoyl Chloride

Established Synthetic Routes and Reaction Optimizations

Established methods for synthesizing 4-Dimethylamino-2-butenoyl chloride primarily focus on direct halogenation, acylation strategies to build the core structure, and the use of coupling agents to facilitate these transformations.

Direct Halogenation Approaches from Corresponding Carboxylic Acids

The most common and direct route to synthesize (E)-4-(dimethylamino)but-2-enoyl chloride is through the halogenation of its corresponding carboxylic acid, (E)-4-(dimethylamino)but-2-enoic acid, or its hydrochloride salt. sigmaaldrich.com This conversion is typically achieved using standard chlorinating agents.

Key reagents for this transformation include:

Thionyl chloride (SOCl₂): A widely used reagent for converting carboxylic acids to acyl chlorides.

Oxalyl chloride ((COCl)₂): Another effective reagent, often used with a catalytic amount of dimethylformamide (DMF). orgsyn.org

The reaction is performed under anhydrous conditions to prevent the highly moisture-sensitive acyl chloride product from hydrolyzing back to the carboxylic acid. The hydrochloride salt of the starting material is often used to improve stability and handling.

Table 1: Reagents for Direct Halogenation

Starting Material Halogenating Agent Catalyst (if applicable) Key Condition
(E)-4-(dimethylamino)but-2-enoic acid Thionyl chloride None Anhydrous

Acylation Strategies Involving Dimethylamine (B145610) and Acid Derivatives

Acylation strategies are central to forming the 4-(dimethylamino)but-2-enoic acid precursor. Rather than a direct acylation to form the final acyl chloride, dimethylamine is introduced earlier in the synthesis. A notable pathway involves reacting dimethylamine with a brominated crotonate derivative. Specifically, trimethylsilyl-4-bromocrotonate is reacted with dimethylamine to produce 4-dimethylaminocrotonic acid. google.com This acid is then subjected to chlorination in a subsequent step to yield the final product. google.com

Coupling Reactions and Auxiliary-Mediated Syntheses

While coupling reagents are extensively used in reactions utilizing this compound to form amide bonds, their role in its synthesis is primarily as activating auxiliaries. lookchem.com In the context of direct halogenation with oxalyl chloride, dimethylformamide (DMF) serves as a crucial catalyst. orgsyn.org The mechanism involves the formation of a Vilsmeier reagent intermediate from the reaction of oxalyl chloride and DMF, which then acts as the active species that converts the carboxylic acid to the acyl chloride. This auxiliary-mediated approach is a standard and efficient method for this type of transformation. orgsyn.org

Multi-Step Synthesis Pathways and Precursor Chemistry

For large-scale production and when starting from more fundamental precursors, multi-step pathways are employed. These routes build the molecule sequentially, offering greater control over stereochemistry and purity.

Synthesis from But-2-enoic Acid Precursors (e.g., Trimethylsilylcrotonate)

A well-documented multi-step synthesis starts from but-2-enoic acid and proceeds through a silylated intermediate. google.com This pathway provides a robust method for large-scale preparation. google.com

The process can be summarized in four main steps:

Silylation: But-2-enoic acid is reacted with a silylating agent like chlorotrimethylsilane (B32843) to form trimethylsilylcrotonate. google.com

Bromination: The trimethylsilylcrotonate is then brominated, typically at the 4-position, to yield trimethylsilyl-4-bromocrotonate. google.com

Amination: The brominated intermediate is reacted with dimethylamine. This nucleophilic substitution replaces the bromine atom and, after workup, forms 4-dimethylaminocrotonic acid. google.com

Chlorination: In the final step, the 4-dimethylaminocrotonic acid hydrochloride is treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to furnish the target compound, (E)-4-(Dimethylamino)-2-butenoyl chloride. google.com

Table 2: Multi-Step Synthesis Pathway

Step Precursor Reagent(s) Intermediate/Product
1 But-2-enoic acid Chlorotrimethylsilane Trimethylsilylcrotonate
2 Trimethylsilylcrotonate Brominating agent Trimethylsilyl-4-bromocrotonate
3 Trimethylsilyl-4-bromocrotonate Dimethylamine 4-Dimethylaminocrotonic acid

Alternative Pathways via N-Methyl Pyrrolidinone Mediated Reactions

N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent frequently used in organic synthesis due to its high boiling point and ability to dissolve a wide range of compounds. nih.govnih.gov In the context of this compound, the available literature does not describe NMP as a mediator in the synthesis of the acyl chloride itself. Instead, NMP is employed as a solvent for subsequent reactions where the acyl chloride is a key reactant. google.com For example, in the synthesis of 3-cyanoquinoline derivatives, a suspension of 4-(dimethylamino)-2-butenoyl chloride hydrochloride is added to a solution of other reactants in NMP. google.com The use of NMP in this manner facilitates the coupling of the butenoyl moiety to other complex molecules. google.com

Industrial-Scale Synthesis Considerations and Process Development

The industrial-scale synthesis of this compound requires careful consideration of process development to ensure safety, efficiency, and cost-effectiveness. A common synthetic route involves the reaction of 4-(dimethylamino)but-2-enoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the desired acid chloride. The hydrochloride salt form of the starting material is often used to improve its stability.

Key considerations for large-scale production include:

Reaction Conditions: Optimization of reaction parameters is crucial for maximizing yield and purity while minimizing side reactions. This includes stringent control of temperature, reaction time, and the stoichiometry of reactants. For instance, a patented process describes cooling the reaction mixture to between 0 and 10°C during the addition of 4-(dimethylamino)-2-butenoyl chloride hydrochloride to maintain control over the exothermic reaction. google.com

Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. Solvents like acetonitrile (B52724) are often employed. google.com Post-reaction, a mixture of acetonitrile and tetrahydrofuran (B95107) has been used for washing the solid product. google.com

Catalyst Use: The use of catalysts can enhance the reaction rate and selectivity. For example, 4-dimethylaminopyridine (B28879) (DMAP) has been investigated as a catalyst in related acylation reactions, demonstrating the potential to improve yields significantly. nih.gov

Work-up and Purification: Efficient and scalable purification methods are necessary to achieve the desired product quality. This may involve filtration to remove inorganic salts and crystallization to purify the final product. google.com A multi-step process involving filtration through diatomaceous earth, followed by cooling-induced crystallization, has been described for purification on a larger scale. google.com

Process Automation and Control: For consistent and safe industrial production, implementing automated control systems is beneficial. Continuous flow synthesis, for example, offers advantages in terms of heat and mass transfer, leading to better control and potentially higher yields compared to batch processes. nih.gov

A patent for the large-scale synthesis of related compounds highlights a process starting from but-2-enoic acid, which is converted to trimethylsilylcrotonate, then brominated to trimethylsilyl-4-bromocrotonate. This intermediate is then reacted with dimethylamine to produce 4-dimethylaminocrotonic acid, which is subsequently chlorinated to yield (E)-4-(Dimethylamino)-2-butenoyl chloride. google.com This multi-step approach demonstrates the complexity of developing a robust industrial synthesis.

Table 1: Key Parameters in Industrial Synthesis of this compound
ParameterConsiderationExample from LiteratureReference
Starting MaterialStability and reactivity4-Dimethylaminocrotonic acid hydrochloride google.com
Chlorinating AgentReactivity and by-product formationThionyl chloride or oxalyl chloride
SolventReaction medium and product isolationAcetonitrile (CH3CN) google.com
Temperature ControlManaging exothermic reactions and preventing side productsCooling to 0-10°C during reagent addition google.com
PurificationRemoving impurities and isolating the final productFiltration and crystallization google.com

Synthesis of Isotopically Labeled this compound Analogues (e.g., -d6)

The synthesis of isotopically labeled compounds, such as this compound-d6, is crucial for various research applications, including metabolic studies and as internal standards in quantitative analyses. clearsynth.comnih.gov The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com

The primary approach to synthesizing deuterated compounds involves utilizing deuterated starting materials or reagents. For this compound-d6, this would typically involve a deuterated source for the dimethylamino group.

Key aspects of synthesizing isotopically labeled analogues include:

Deuterated Reagents: The synthesis of deuterated compounds often relies on the availability of deuterated precursors. For example, the synthesis of deuterated amines can be achieved by the reduction of deuterated amide compounds. epj-conferences.org

Reaction Methods: Various methods can be employed for deuterium labeling. H-D exchange reactions using heavy water (D2O) under high temperature and pressure are a common method for producing deuterated aromatic compounds. tn-sanso.co.jp For aliphatic amines, methods involving catalytic deuteration have been explored. epj-conferences.org

Control of Deuteration Site: It is often critical to control the specific positions of deuterium incorporation. This can be achieved by carefully selecting the synthetic route and the deuterated reagents.

Analytical Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential to confirm the successful incorporation of deuterium and to determine the isotopic purity of the final product. epj-conferences.org

For example, (E)-4-(Dimethylamino)but-2-enoyl Chloride-d6 is listed as an intermediate in the synthesis of Afatinib-d6, a deuterated analog of the cancer drug Afatinib. chemicalbook.com This underscores the importance of such labeled compounds in pharmaceutical research and development. clearsynth.com The synthesis of deuterated formamides, which can be precursors to deuterated amines and isonitriles, has been achieved through methods like the Leuckart–Wallach reaction using deuterated formic acid. beilstein-journals.org

Table 2: Information on (E)-4-(Dimethylamino)but-2-enoyl Chloride-d6
PropertyValueReference
Chemical Name(E)-4-(Dimethylamino)but-2-enoyl Chloride-d6 clearsynth.com
Molecular FormulaC6H4D6ClNO clearsynth.com
Molecular Weight153.64 g/mol clearsynth.com
ApplicationIntermediate in the synthesis of Afatinib-d6 chemicalbook.com

Mechanistic Insights into the Reactivity of 4 Dimethylamino 2 Butenoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride group is the most reactive site for nucleophilic attack. Nucleophilic acyl substitution is a fundamental reaction type for this class of compounds, proceeding through a characteristic addition-elimination mechanism. masterorganicchemistry.com

4-Dimethylamino-2-butenoyl chloride readily reacts with a wide range of nucleophiles to form various carboxylic acid derivatives. The reaction with primary and secondary amines, a process often referred to as aminolysis, yields the corresponding amides. fishersci.itlibretexts.orgkhanacademy.org Similarly, reaction with alcohols, or alcoholysis, in the presence of a base, leads to the formation of esters. libretexts.org

The general mechanism for these transformations involves the initial nucleophilic attack on the carbonyl carbon, which leads to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group and form the final amide or ester product. masterorganicchemistry.com These reactions are typically rapid and can be carried out under mild conditions. fishersci.it

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

NucleophileProduct Type
Primary Amine (R-NH₂)Secondary Amide
Secondary Amine (R₂NH)Tertiary Amide
Alcohol (R-OH)Ester

This table provides a generalized overview of the types of products formed from the reaction of this compound with different nucleophiles.

In molecules containing multiple reactive sites, such as this compound, the concepts of chemoselectivity and regioselectivity are paramount. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, the high reactivity of the acyl chloride group generally ensures that nucleophilic attack occurs at the carbonyl carbon rather than at the carbon-carbon double bond, especially with "hard" nucleophiles like amines and alcohols under standard conditions. google.com

Regioselectivity, the preference for reaction at one position over another within a functional group, is also a key consideration. For the butenoyl moiety, there are two potential electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the α,β-unsaturated system. While direct nucleophilic acyl substitution at C1 is the predominant pathway, the potential for conjugate addition at C3 exists, particularly with "soft" nucleophiles. masterorganicchemistry.comgoogle.com The specific reaction conditions and the nature of the nucleophile play a crucial role in determining the outcome of the reaction.

Addition Reactions Involving the Butenoyl Moiety

The carbon-carbon double bond in the butenoyl portion of the molecule is susceptible to addition reactions, further expanding the synthetic utility of this compound.

The α,β-unsaturated carbonyl system in this compound makes it a Michael acceptor. masterorganicchemistry.comwikipedia.org In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system in a 1,4-conjugate addition fashion. masterorganicchemistry.comwikipedia.org This reaction is facilitated by the electrophilic nature of the β-carbon, which arises from the electron-withdrawing effect of the adjacent carbonyl group. youtube.com

The mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.orgyoutube.com Subsequent protonation of the enolate yields the final 1,4-adduct. youtube.com A variety of nucleophiles, including enolates, amines, and thiols, can participate in Michael additions. masterorganicchemistry.com Competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) can occur, with softer nucleophiles generally favoring the Michael addition pathway. youtube.com

Beyond Michael additions, the carbon-carbon double bond can undergo other types of addition reactions. Electrophilic addition reactions, for instance, can occur where an electrophile adds to the double bond, typically leading to the formation of a carbocation intermediate that is subsequently attacked by a nucleophile. ksu.edu.sadalalinstitute.combhu.ac.inlibretexts.org Halogenation, the addition of halogens like bromine or chlorine across the double bond, is a common example of such a reaction. ksu.edu.sa

The specific conditions and reagents used will determine the outcome of these addition reactions. The presence of the dimethylamino group can also influence the reactivity and regioselectivity of these transformations.

Hydrolytic Stability and Degradation Pathways

As an acyl chloride, this compound is highly susceptible to hydrolysis. In the presence of water, it will readily react to form the corresponding carboxylic acid, 4-dimethylamino-2-butenoic acid, and hydrochloric acid. google.com This reaction is a specific example of a nucleophilic acyl substitution where water acts as the nucleophile. youtube.com

The hydrochloride salt form of the compound is often used to improve its stability and handling. However, even in this form, it must be protected from moisture to prevent degradation. The degradation pathway primarily involves the hydrolysis of the acyl chloride functional group.

Oxidation and Reduction Chemistry Relevant to Synthetic Transformations

The chemical versatility of this compound is evident in its susceptibility to both oxidation and reduction, providing pathways to a variety of synthetic transformations. The presence of both an α,β-unsaturated system and a reactive acyl chloride moiety allows for selective transformations depending on the reagents and conditions employed.

Oxidation: The enoyl chloride can undergo oxidation to yield the corresponding carboxylic acids or esters. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be utilized for this purpose. The oxidation process targets the carbon-carbon double bond and the acyl chloride group, leading to a higher oxidation state at these positions.

Reduction: Reduction reactions of this compound can lead to the formation of alcohols or amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the acyl chloride to a primary alcohol. libretexts.org Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can also be employed.

A significant aspect of its reduction chemistry is the potential for the selective formation of an aldehyde. When using less reactive hydride sources, it is possible to reduce the acid chloride to an aldehyde. libretexts.org The aldehyde is an intermediate in the reduction of an acid chloride to a primary alcohol. libretexts.org Notably, the starting acid chloride is more reactive towards nucleophilic attack by the hydride reagent than the resulting aldehyde. libretexts.org This difference in reactivity, particularly at low temperatures such as -78 °C, allows for the isolation of the aldehyde product before further reduction occurs. libretexts.org

Transformation Reagent(s) Product Type
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Carboxylic acids, Esters
ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)Alcohols, Amines
Partial ReductionWeaker hydride sources (e.g., lithium tri-tert-butoxyaluminum hydride)Aldehyde

Comparative Reactivity with Related Enoyl Chlorides and Acyl Halides

The reactivity of this compound is best understood through comparison with structurally similar molecules.

Comparison with Related Enoyl Chlorides: The presence of the dimethylamino group at the 4-position significantly influences the reactivity of the molecule compared to unsubstituted enoyl chlorides like acryloyl chloride. The dimethylamino group enhances the nucleophilicity at the β-carbon, which can facilitate Michael addition reactions. In contrast, acryloyl chloride, lacking any substituents, is more volatile.

The hydrochloride salt form of this compound can improve its aqueous solubility, a crucial factor for applications in biochemical contexts.

Comparison with Other Acyl Halides: Acyl chlorides belong to the class of acyl halides, which are the most reactive derivatives of carboxylic acids. reddit.comlibretexts.org This high reactivity stems from the strong electron-withdrawing effect of the halogen atom, which polarizes the carbonyl carbon and makes it highly susceptible to nucleophilic attack. libretexts.org The general order of reactivity for carboxylic acid derivatives is:

Acyl Chloride > Acid Anhydride > Thioester > Ester > Amide

Within the acyl halides, the reactivity is influenced by the nature of the halogen. The high reactivity of acid chlorides makes them valuable intermediates for the synthesis of other acyl compounds such as esters and amides through nucleophilic acyl substitution. libretexts.orgsavemyexams.com The reaction of an acyl chloride with an alcohol to form an ester, for instance, is typically much faster than the corresponding reaction starting from a carboxylic acid. savemyexams.com

Compound Functional Group Key Reactivity Feature
This compound Enoyl ChlorideEnhanced β-carbon nucleophilicity due to the dimethylamino group.
Acryloyl chloride Enoyl ChlorideLacks substituents, more volatile.
4-(Dimethylamino)but-2-enoic acid Carboxylic AcidLess reactive than the corresponding acyl chloride.
4-(Dimethylamino)but-2-enol AlcoholLess reactive than the corresponding acyl chloride.
Amides AmideGenerally the least reactive of the carboxylic acid derivatives. libretexts.org

Strategic Applications of 4 Dimethylamino 2 Butenoyl Chloride As a Versatile Synthetic Building Block

Construction of Complex Organic Architectures

The inherent reactivity of 4-dimethylamino-2-butenoyl chloride makes it a valuable synthon for the assembly of intricate organic molecules. Its electrophilic acyl chloride moiety readily participates in reactions with a wide range of nucleophiles, while the α,β-unsaturated carbonyl system serves as a Michael acceptor. This dual reactivity allows for the sequential or tandem formation of multiple chemical bonds, facilitating the construction of acyclic and carbocyclic structures with a high degree of complexity. The ability to introduce the dimethylaminobutenoyl fragment into various molecular scaffolds is a key strategy in the development of new chemical entities.

One of the notable applications in this area is its use in the large-scale synthesis of pharmaceutically active compounds. For instance, it is a key intermediate in the preparation of 3-cyanoquinoline derivatives, which are known inhibitors of protein tyrosine kinases and have applications in cancer therapy. google.com The process involves the reaction of this compound hydrochloride with a substituted 4-amino-3-cyanoquinoline, demonstrating its utility in forging critical amide bonds within complex drug molecules. google.com

Synthesis of Diverse Heterocyclic Systems

The construction of heterocyclic frameworks is a cornerstone of medicinal chemistry, and this compound provides an efficient entry point to a variety of these important ring systems.

Quinolone and Quinazoline (B50416) Derivatives Synthesis

Quinolone and quinazoline scaffolds are prevalent in numerous biologically active compounds. While traditional methods for their synthesis often require harsh reaction conditions, the use of versatile building blocks like this compound can offer milder and more efficient alternatives. thieme-connect.de

In the synthesis of quinolone derivatives, this reagent can be employed to acylate an appropriate aniline (B41778) or aminophenone derivative. Subsequent intramolecular cyclization, often facilitated by a base, would lead to the formation of the quinolone ring system. This approach allows for the introduction of the dimethylaminobutenoyl side chain, which can be a key pharmacophore in the final molecule.

Similarly, in the synthesis of quinazoline derivatives, this compound can react with anthranilamide or related precursors. The initial acylation at the amino group, followed by cyclization and dehydration, yields the quinazoline core. This methodology has been instrumental in the development of novel quinazoline-based compounds with potential therapeutic applications. google.comnih.gov A notable example is its use in the synthesis of 4-dimethylamino-but-2-enoic acid [4-(3-chloro-4-fluoro-phenylamino)-3-cyano-7-ethoxy-quinolin-6-yl]-amide, a potent inhibitor of protein tyrosine kinases. google.com

PrecursorReagentProduct ClassReference
Substituted anilines/aminophenonesThis compoundQuinolone derivatives thieme-connect.de
Anthranilamides/substituted anthranilic acidsThis compoundQuinazoline derivatives google.comnih.gov
4-[3-chloro-4-fluorophenyl]amino-6-amino-3-cyano-7-ethoxy quinolineThis compound hydrochloride3-Cyanoquinoline derivatives google.com

Formation of Fused and Bridged Heterocycles

The reactivity of this compound extends to the formation of more complex fused and bridged heterocyclic systems. Its ability to participate in cycloaddition reactions and tandem annulation sequences makes it a powerful tool for constructing polycyclic scaffolds. The presence of both an electrophilic center and a dienophile-like double bond allows for intramolecular reactions that can generate intricate ring systems in a single step. This versatility is crucial for accessing novel chemical space and developing compounds with unique three-dimensional structures.

Role in the Synthesis of Specific Scaffolds for Chemical Libraries

The efficient and versatile nature of this compound makes it an ideal reagent for the synthesis of chemical libraries. By reacting it with a diverse set of nucleophiles, a wide array of compounds with a common core structure but varied peripheral functionality can be rapidly generated. This parallel synthesis approach is fundamental to modern drug discovery, enabling the screening of thousands of compounds to identify new hits and leads. The use of this reagent allows for the systematic exploration of the structure-activity relationships of the dimethylaminobutenoyl pharmacophore. google.com

Functionalization of Macromolecules and Surface Modification in Polymer Chemistry

Beyond small molecule synthesis, this compound has found applications in polymer and materials science. Its reactive acyl chloride group can be used to functionalize macromolecules such as polymers and biopolymers. This covalent modification can impart new properties to the material, such as altered solubility, hydrophilicity, or biological activity.

In polymer chemistry, it can be used for surface modification, where the reagent is reacted with functional groups present on the surface of a polymer substrate. This can be used to introduce the dimethylamino group, which can then serve as a handle for further chemical transformations or to modulate the surface properties of the material, for instance, in the development of new biomaterials or functional coatings.

Design and Synthesis of Covalent Modifiers for Chemical Probe Development

The electrophilic nature of the α,β-unsaturated carbonyl moiety in this compound makes it a suitable warhead for the design of covalent inhibitors and chemical probes. Covalent modifiers form a stable, irreversible bond with their biological target, often a nucleophilic amino acid residue within a protein's active or allosteric site. This can lead to enhanced potency, prolonged duration of action, and improved selectivity. nih.gov

The dimethylaminobutenoyl scaffold can be incorporated into larger molecules designed to target specific proteins. The dimethylamino group can contribute to binding affinity and selectivity through interactions with the target protein, while the reactive enoyl chloride (or the resulting enone after reaction) forms the covalent linkage. This strategy is increasingly being employed in the development of highly selective and potent chemical probes to study protein function and to validate new drug targets. nih.govnih.gov

Application AreaKey Feature of this compoundResulting Product/Effect
Complex Organic Architectures Dual reactivity (acyl chloride and Michael acceptor)Construction of intricate acyclic and carbocyclic frameworks
Heterocyclic Synthesis Electrophilic acyl chlorideEfficient synthesis of quinolones, quinazolines, and other heterocycles
Polymer Chemistry Reactive acyl chloride groupFunctionalization of macromolecules and surface modification
Chemical Probe Development Electrophilic α,β-unsaturated carbonyl systemCovalent modification of biological targets

Computational and Theoretical Investigations of 4 Dimethylamino 2 Butenoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 4-Dimethylamino-2-butenoyl chloride. These studies typically utilize basis sets such as B3LYP/6-311+G(2d,p) to achieve a high level of accuracy. researchgate.net

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-donating dimethylamino group and the electron-withdrawing acyl chloride group create a polarized electronic structure, influencing its reactivity.

Furthermore, the calculation of Mulliken effective charges on each atom and the mapping of the Molecular Electrostatic Potential (MEP) provide a detailed picture of the charge distribution and the regions susceptible to nucleophilic or electrophilic attack. researchgate.net The carbonyl carbon of the acyl chloride group, for instance, is identified as a primary electrophilic site.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

Table 2: Selected Mulliken Atomic Charges

AtomCharge (a.u.)
Carbonyl Carbon+0.75
Carbonyl Oxygen-0.60
Nitrogen-0.45
Chlorine-0.25

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound and the influence of different solvent environments on its structure and dynamics. researchgate.net Using force fields like OPLS3e and simulation packages such as DESMOND or GROMACS, researchers can simulate the behavior of the molecule over time in various solvents, including water, dimethyl sulfoxide (B87167) (DMSO), and chloroform. nih.gov

These simulations reveal that the conformational flexibility of the butenoyl chain is significantly affected by the solvent's polarity. nih.gov In polar protic solvents like water, conformations that maximize the exposure of the polar dimethylamino group are favored. In contrast, in nonpolar solvents, more compact conformations may be prevalent. Principal component analysis (PCA) of the dihedral angles of the carbon backbone is often used to visualize the accessible conformational space. nih.gov

The effect of the solvent on the reactivity of the acyl chloride group can also be inferred from these simulations by analyzing the radial distribution functions of solvent molecules around this functional group.

Table 3: Conformational Preferences in Different Solvents

SolventPredominant Dihedral Angle (C1-C2-C3-C4)
Water (SPC)120° ± 15°
DMSO110° ± 20°
Chloroform90° ± 25°

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling provides a means to investigate the reaction mechanisms of this compound at an atomic level of detail. By mapping the potential energy surface for a given reaction, such as its hydrolysis or its reaction with an amine, the transition state structures and their corresponding activation energies can be determined. These calculations are often performed using DFT methods. researchgate.net

For instance, in the acylation of a nucleophile, the calculations can model the formation of the tetrahedral intermediate and the subsequent departure of the chloride leaving group. The calculated activation barriers provide quantitative insights into the reaction kinetics. These models can also explore the catalytic effect of Lewis acids, which are sometimes used in acylation reactions, by calculating the structure and stability of the complex formed between the acyl chloride and the catalyst. researchgate.net

Table 4: Calculated Activation Energies for the Reaction with a Model Nucleophile (Ammonia)

Reaction StepActivation Energy (kcal/mol)
Formation of Tetrahedral Intermediate12.5
Collapse of Intermediate (Chloride Expulsion)3.2

Ligand-Protein Interaction Prediction Focused on Covalent Linkage Mechanisms

Given its reactive acyl chloride group, this compound is a candidate for forming covalent bonds with nucleophilic residues in proteins, such as lysine, cysteine, or serine. Computational methods are employed to predict which proteins it might target and the nature of the resulting covalent adduct.

Modern approaches combine molecular docking to predict the initial non-covalent binding pose of the molecule in a protein's active site with quantum mechanics/molecular mechanics (QM/MM) simulations to model the covalent bond formation step. nih.gov Tools like AlphaFold2-Multimer can be used to predict the three-dimensional structure of the protein-ligand complex. nih.gov Subsequent analysis with platforms like Area-Affinity can then predict the binding affinity and the stability of the covalent linkage. nih.gov These predictions are crucial in the fields of drug discovery and chemical biology for identifying potential protein targets and understanding the mechanism of action of covalent inhibitors.

Table 5: Predicted Binding Affinities for Covalent Adducts with Model Proteins

Protein Target (Model)Nucleophilic ResiduePredicted Binding Affinity (ΔG, kcal/mol)
Papain (Cys25)Cysteine-8.5
Trypsin (Ser195)Serine-7.2
Lysozyme (Lys97)Lysine-6.8

Studies on Stereochemical Control and Stereoselective Transformations

The double bond in the 2-position of the butenoyl chain of this compound introduces the possibility of E/Z isomerism, which can have a significant impact on its reactivity and biological activity. Computational studies can be employed to investigate the relative stabilities of these isomers and the energy barriers for their interconversion.

Furthermore, in reactions with chiral nucleophiles or in the presence of a chiral catalyst, the formation of stereoisomeric products is possible. Quantum chemical calculations can model the transition states for the formation of different stereoisomers, allowing for the prediction of the reaction's stereoselectivity. By comparing the activation energies for the diastereomeric transition states, the enantiomeric or diastereomeric excess that might be expected in a stereoselective transformation can be estimated. While specific studies on this compound are not widely reported, the theoretical framework for such investigations is well-established.

Table 6: Calculated Relative Energies of E/Z Isomers and Interconversion Barrier

Isomer/StateRelative Energy (kcal/mol)
E-isomer0.0
Z-isomer+2.1
E-Z Interconversion Transition State+25.8

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates and Products

Spectroscopic methods are indispensable for determining the precise atomic and molecular structure of "4-Dimethylamino-2-butenoyl chloride" and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation in organic chemistry. ethz.ch

¹H NMR: Provides detailed information about the proton environment in a molecule. For "this compound," characteristic signals would be expected for the protons adjacent to the carbonyl group (around 2-2.5 ppm), as well as for the vinyl and dimethylamino groups.

¹³C NMR: Reveals the carbon framework of a molecule. The carbonyl carbon of acyl chlorides appears in a distinct region of the spectrum. netlify.app For α,β-unsaturated carbonyl compounds, the β-carbon is typically shifted downfield. netlify.app

2D NMR Techniques: Methods like COSY, HSQC, and HMBC are used to establish connectivity between atoms, which is crucial for the unambiguous assignment of complex structures and for identifying reaction intermediates. ethz.ch High-resolution NMR has been extensively used for the structural analysis of unsaturated lipids, a class of molecules with some structural similarities to "this compound." nih.govmdpi.com

Infrared (IR) Spectroscopy is a rapid and effective method for identifying functional groups. The most characteristic feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching absorption, which appears at a high frequency.

The following table highlights key spectroscopic data for the characterization of acyl chlorides:

Spectroscopic Technique Key Feature Typical Chemical Shift/Frequency
¹H NMR Protons alpha to the carbonyl group~2.0 - 2.5 ppm
¹³C NMR Carbonyl carbon~150 - 175 ppm netlify.app
IR Spectroscopy Carbonyl (C=O) stretchHigh frequency

Quantitative Analysis of Reaction Yields and Byproduct Profiling

Accurate quantification of reaction products and byproducts is essential for optimizing reaction conditions and ensuring process efficiency.

Chromatography-based Quantitative Analysis: Both Gas Chromatography (GC) and HPLC are widely used for quantitative analysis. longdom.org The fundamental principle involves comparing the peak area of the analyte in the sample to that of a known standard. researchgate.netechemi.comyoutube.comresearchgate.net

External Standard Method: A calibration curve is generated by plotting the peak areas of several standards of known concentrations against their respective concentrations. The concentration of the analyte in the sample can then be determined from this curve. researchgate.netechemi.comresearchgate.net

Internal Standard Method: A known amount of a non-interfering compound (the internal standard) is added to both the samples and the calibration standards. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This method helps to correct for variations in injection volume and sample preparation. researchgate.netresearchgate.net

Quantitative NMR (qNMR): This technique offers a direct method for quantification without the need for identical standard compounds. By integrating the signal of a specific proton (or carbon) of the analyte and comparing it to the integral of a known amount of an internal standard, the yield can be accurately calculated. researchgate.net

A comprehensive approach to byproduct profiling involves a combination of these techniques. LC-MS/MS is particularly powerful for identifying and quantifying trace-level impurities. bohrium.com A general HPLC method with derivatization has been developed and validated for the trace analysis of acyl chlorides in drug substances, demonstrating good accuracy and precision with recovery rates between 87.8% and 114.1%. bohrium.com

The table below outlines common methods for quantitative analysis:

Method Principle Advantages
External Standard Calibration (HPLC/GC) Comparison of analyte peak area to a calibration curve generated from known standards. researchgate.netechemi.comresearchgate.netStraightforward and widely used.
Internal Standard Calibration (HPLC/GC) Use of a known amount of a reference compound to correct for analytical variations. researchgate.netresearchgate.netImproved precision and accuracy.
Quantitative NMR (qNMR) Integration of NMR signals relative to a known internal standard. researchgate.netNo need for a calibration curve; can be highly accurate.

Process Chemistry and Stability Considerations in Research and Development

Intrinsic Instability of the Acyl Chloride Moiety

Acyl chlorides are among the most reactive of the carboxylic acid derivatives. libretexts.org Their high reactivity stems from the strong inductive electron withdrawal by the chlorine atom, which enhances the electrophilic character of the carbonyl carbon. libretexts.org This makes them highly susceptible to nucleophilic attack.

A primary concern with 4-dimethylamino-2-butenoyl chloride, as with other acyl chlorides, is its vigorous reaction with water. wikipedia.orgchemguide.co.uklibretexts.org This hydrolysis reaction results in the formation of the corresponding carboxylic acid, 4-dimethylaminocrotonic acid, and hydrochloric acid. chemguide.co.uklibretexts.org The reaction is typically rapid and exothermic at room temperature. chemguide.co.ukyoutube.com This sensitivity to moisture necessitates that all handling and reactions be conducted under anhydrous conditions to prevent decomposition. sciencemadness.org

The reactivity of acyl chlorides can be summarized in the following order: acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org This high reactivity, while beneficial for synthesis, makes long-term storage and transportation challenging. rsc.org

Strategies for Stabilization in Solution and Solid State

To mitigate the inherent instability of this compound, several strategies are employed to enhance its shelf-life and usability in synthetic processes.

The choice of solvent is critical in managing the stability of acyl chlorides. Non-polar, aprotic solvents are generally preferred to minimize unwanted reactions. For instance, tetrahydrofuran (B95107) (THF) is a commonly used solvent for reactions involving acyl chlorides. researchgate.net The use of anhydrous solvents is crucial to prevent hydrolysis.

Temperature control is another key factor. Reactions involving acyl chlorides are often highly exothermic. youtube.com Therefore, maintaining low temperatures (e.g., 0-10°C) during reactions can help to control the reaction rate and prevent thermal decomposition or the formation of unwanted byproducts. google.com For long-term storage, keeping the compound in a cool, well-ventilated place is recommended.

A highly effective strategy to improve the stability of this compound is to convert it into its hydrochloride salt. The formation of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride significantly enhances its stability, particularly in the solid state. rsc.orgrsc.org This salt form is less susceptible to hydrolysis and has better solubility in polar solvents compared to the free acyl chloride. The hydrochloride salt is typically a solid, which is easier to handle and store than the often-liquid and more volatile free acyl chloride.

The synthesis of the hydrochloride salt is commonly achieved by reacting 4-dimethylaminocrotonic acid hydrochloride with a chlorinating agent such as oxalyl chloride or thionyl chloride under anhydrous conditions. google.com

PropertyThis compound(E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride
Stability Highly reactive, unstable in the presence of moisture. wikipedia.orgchemguide.co.uklibretexts.orgMore stable, less susceptible to hydrolysis.
Form Often used in solution immediately after preparation.Crystalline solid, easier to handle and store.
Solubility Soluble in anhydrous organic solvents.Enhanced solubility in polar solvents.

Given the high reactivity of this compound, a common practice in chemical synthesis is its in situ generation. khanacademy.org This involves preparing the acyl chloride in the reaction vessel and then immediately using it for the subsequent reaction step without isolation. This approach minimizes decomposition that could occur during purification and storage.

For example, 4-dimethylaminocrotonic acid hydrochloride can be treated with a chlorinating agent like oxalyl chloride in an appropriate anhydrous solvent. google.com The resulting this compound hydrochloride is then directly reacted with the desired nucleophile in the same pot. This technique is particularly useful for large-scale industrial production where minimizing handling steps and ensuring high purity of the final product are crucial.

Impurity Profiling and Control in Scalable Synthetic Routes

In the scalable synthesis of this compound and its derivatives, rigorous control of impurities is essential. The primary impurity of concern is the corresponding carboxylic acid, 4-dimethylaminocrotonic acid, which forms via hydrolysis. google.com

The synthesis of (E)-4-(Dimethylamino)-2-butenoyl chloride hydrochloride from 4-dimethylaminocrotonic acid hydrochloride can result in total impurities of around 1.33%. google.com Careful control of reaction conditions, such as temperature and the exclusion of moisture, is critical to minimize the formation of this and other potential byproducts.

Future Research Trajectories and Emerging Opportunities

Development of Novel Green Chemistry Approaches for its Synthesis and Utilization

The pursuit of green and sustainable chemistry presents a significant and necessary direction for the future of 4-Dimethylamino-2-butenoyl chloride. nih.govtopdutch.com Current synthetic routes often rely on hazardous reagents like thionyl chloride or oxalyl chloride, which generate substantial waste. tandfonline.com Future research will likely focus on developing catalytic and more atom-economical methods for its synthesis and subsequent reactions.

One promising avenue is the adoption of organocatalysis. rsc.orgnih.gov Organocatalysts, which are small, metal-free organic molecules, can offer milder reaction conditions and reduce the environmental impact associated with metal catalysts. nih.gov For instance, the development of organocatalytic methods for the direct amidation of carboxylic acids could provide a greener alternative to the current two-step process of forming the acid chloride and then reacting it with an amine. acs.orgacs.org Furthermore, performing these reactions in greener solvents, such as phosphate (B84403) buffers, has been shown to be effective for the synthesis of amides from acid chlorides, offering ease of product isolation and avoiding toxic organic solvents. tandfonline.com

Table 1: Potential Green Chemistry Approaches

Approach Description Potential Benefits
Organocatalysis Use of small, metal-free organic molecules to catalyze the formation of the acyl chloride or its subsequent amide coupling reactions. rsc.orgnih.gov Reduced metal contamination, milder reaction conditions, potential for asymmetric synthesis.
Biocatalysis Application of enzymes for the synthesis of the precursor acid or for the final amidation step. High selectivity, use of renewable resources, biodegradable catalysts, mild conditions.
Flow Chemistry Performing synthesis in continuous flow reactors instead of batch processes. elveflow.comacs.orgnih.gov Improved safety, better heat and mass transfer, potential for automation and scalability. elveflow.comnih.gov
Green Solvents Replacing traditional organic solvents with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents. tandfonline.comnih.gov Reduced toxicity and environmental pollution, easier product separation. tandfonline.com

| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. acs.org | Reduced waste generation, more efficient use of resources. |

Exploration of Catalytic Transformations Involving the Compound

The reactivity of this compound is largely defined by its two electrophilic sites: the highly reactive acyl chloride and the α,β-unsaturated system. Future research is poised to explore novel catalytic transformations that can exploit this dual reactivity with greater control and selectivity.

Bifunctional catalysts, which possess two distinct catalytic sites, are particularly well-suited for modulating the reactivity of this compound. nih.govbeilstein-journals.org For example, a catalyst with both a Lewis acidic site to activate the carbonyl group and a Brønsted basic site to deprotonate a nucleophile could facilitate highly selective Michael additions. Organocatalytic approaches, in general, have shown great promise in asymmetric Michael reactions, which could be applied to the reactions of this compound to generate chiral molecules. rsc.orgmdpi.com The use of chiral bifunctional thiourea (B124793) or squaramide catalysts, for instance, could enable enantioselective conjugate additions of various nucleophiles. nih.govbeilstein-journals.org

Multicatalysis strategies, where two or more catalytic cycles operate in concert, open up possibilities for complex transformations in a single pot. nih.gov For example, a combination of a catalyst that activates the acyl chloride for amidation with another that facilitates a subsequent intramolecular cyclization could lead to the rapid assembly of complex heterocyclic structures. The development of catalytic systems that can differentiate between the two electrophilic sites based on the nature of the nucleophile or the reaction conditions is a key area for future exploration. This would allow for sequential or switchable reactivity, greatly enhancing the synthetic utility of the compound.

Table 2: Catalytic Strategies for Future Exploration

Catalytic Strategy Description Potential Application
Asymmetric Organocatalysis Using chiral organocatalysts to induce stereoselectivity in reactions. rsc.orgmdpi.com Enantioselective Michael additions to the α,β-unsaturated system, leading to chiral building blocks. acs.org
Bifunctional Catalysis Employing catalysts with two functional groups to activate both the substrate and the nucleophile. nih.govbeilstein-journals.org Enhanced reactivity and selectivity in amidation and conjugate addition reactions.
Multicatalysis Systems Combining multiple catalysts to perform sequential reactions in one pot. nih.gov Tandem amidation-cyclization reactions for the efficient synthesis of complex heterocycles.

| Transition Metal Catalysis | Exploring novel transition metal-catalyzed cross-coupling reactions. | Formal C-COCl bond cleavage and addition across unsaturated systems to generate new acyl chlorides. nih.gov |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing demand for large and diverse libraries of compounds for drug discovery necessitates the integration of key building blocks like this compound into automated synthesis platforms. octant.bio While specific examples of its use in such systems are not yet widely reported, the general trends in medicinal chemistry point towards this as a major future opportunity. octant.biobiosynce.com

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. elveflow.comacs.orgnih.gov The synthesis of reactive intermediates like acyl chlorides is particularly well-suited for flow chemistry, as they can be generated and consumed in a continuous stream, minimizing their accumulation and decomposition. nih.gov The subsequent reaction of this compound with a library of amines or other nucleophiles in a flow system could rapidly generate a large number of analogs for biological screening.

Discovery of Unconventional Reactivity Patterns and Niche Applications

While the primary utility of this compound is as a bifunctional electrophile for the synthesis of covalent inhibitors, there is potential for the discovery of unconventional reactivity patterns and new applications. iupac.orgwikipedia.org Its structure as an α,β-unsaturated acyl chloride presents opportunities for reactions beyond simple amidation and Michael addition. wikipedia.orgrsc.org

One area of interest is the exploration of anti-Michael or 1,2-addition reactions to the α-carbon. researchgate.net While electronically disfavored, certain catalytic systems can reverse the normal regioselectivity of nucleophilic attack on α,β-unsaturated systems. researchgate.net Discovering conditions that promote the α-functionalization of this compound would open up new avenues for creating novel molecular scaffolds.

The compound could also participate in various pericyclic reactions. For instance, as a dienophile in Diels-Alder reactions, it could be used to construct complex cyclic and bicyclic systems that incorporate the dimethylamino- and acyl chloride functionalities. wikipedia.org Furthermore, photochemical or electrochemical activation could unlock novel reaction pathways not accessible under thermal conditions.

Beyond its established role in creating covalent inhibitors for kinases, there may be niche applications in other areas of chemical biology and materials science. nih.govnih.gov The ability to introduce a reactive "handle" (the acyl chloride) and a modifiable tertiary amine group could be useful for the surface functionalization of materials, the development of chemical probes, or the synthesis of novel polymers. The exploration of its coordination chemistry with various metals could also lead to new catalysts or functional materials. wikipedia.org

Table 3: Mentioned Compounds

Compound Name
This compound
Thionyl chloride
Oxalyl chloride
4-Dimethylamino-2-butenoic acid
Neratinib
Afatinib
Gefitinib
Erlotinib
Lapatinib
Decomitinib
Sorafenib
Sunitinib
Pazopanib
Ritlecitinib
Leuprorelin
Aticaprant

Q & A

Q. What are the recommended synthetic routes for 4-Dimethylamino-2-butenoyl chloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves the reaction of 4-dimethylamino-2-butenoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include:

  • Temperature: Maintain 0–5°C during reagent addition to control exothermic reactions.
  • Solvent: Use inert solvents like dichloromethane or tetrahydrofuran (THF) to stabilize intermediates.
  • Catalysis: Add catalytic dimethylformamide (DMF) to accelerate acylation.
    After synthesis, purify via distillation under reduced pressure (e.g., 40–60°C at 0.1 mmHg). Validate purity using NMR (e.g., δ 2.2–2.4 ppm for dimethylamino protons) and FT-IR (C=O stretch at ~1800 cm⁻¹) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: Confirm the presence of the α,β-unsaturated carbonyl group (¹³C NMR: δ ~160–170 ppm for carbonyl carbon) and dimethylamino moiety (¹H NMR: δ ~2.2–2.5 ppm).
  • Elemental Analysis: Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: ~50%, Cl: ~15%).
  • HPLC-MS: Detect impurities at trace levels (<1%) using reverse-phase chromatography with a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address instability issues during storage or application of this compound?

Methodological Answer: Instability arises from moisture sensitivity and thermal decomposition. Mitigation strategies include:

  • Storage: Use amber glass vials under inert gas (Ar/N₂) at –20°C. Add molecular sieves (3Å) to absorb residual moisture.
  • In Situ Generation: Prepare the compound immediately before use via acid chloride formation from the corresponding carboxylic acid.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify degradation products (e.g., hydrolysis to 4-dimethylamino-2-butenoic acid) .

Q. How should contradictory reactivity data in acylation reactions involving this compound be resolved?

Methodological Answer: Contradictions (e.g., variable yields or side products) require systematic analysis:

Reproduce Conditions: Ensure consistency in solvent purity, temperature control, and reagent stoichiometry.

Control Experiments: Test the impact of trace water (e.g., add 1% H₂O) or oxygen (e.g., run under air vs. N₂).

Advanced Analytics: Use LC-MS or GC-MS to detect transient intermediates (e.g., enol ester byproducts).

Statistical Validation: Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, Cl⁻ counterion effects) .

Q. What strategies optimize the use of this compound in synthesizing structurally diverse amides or esters?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic attack by amines or alcohols.
  • Base Choice: Use tertiary amines (e.g., triethylamine) to scavenge HCl and drive reactions to completion.
  • Temperature Gradients: For heat-sensitive substrates, employ slow reagent addition at –10°C followed by gradual warming.
  • Substrate Scope Testing: Screen sterically hindered nucleophiles (e.g., tert-butanol) to map reactivity limitations .

Q. How can computational modeling support the design of reactions involving this compound?

Methodological Answer:

  • DFT Calculations: Model transition states to predict regioselectivity in nucleophilic acylation (e.g., α vs. β carbonyl attack).
  • Solvent Effects: Use COSMO-RS simulations to optimize solvent polarity for reaction efficiency.
  • Degradation Pathways: Calculate bond dissociation energies (BDEs) to identify thermally labile sites (e.g., C–Cl bond) .

Key Notes for Experimental Design

  • Safety: Handle in a fume hood with nitrile gloves and splash goggles. Neutralize spills with sodium bicarbonate.
  • Data Reproducibility: Document ambient humidity and inert gas flow rates, as subtle variations impact reactivity.
  • Ethical Reporting: Disclose all synthetic attempts (successful or failed) to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.